7-Phenylphenanthren-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenylphenanthren-1-OL is a chemical compound that belongs to the class of organic compounds known as phenanthrenes. These compounds are characterized by a three-ring structure with various substituents. This compound is notable for its phenyl group attached to the phenanthrene core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylphenanthren-1-OL typically involves the use of Grignard reagents. One common method is the reaction of phenylmagnesium bromide with phenanthrene-1-one, followed by hydrolysis to yield the desired alcohol . The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography to obtain the compound in high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Phenylphenanthren-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl or phenanthrene rings.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a catalyst such as palladium on carbon.
Substitution: Bromine or sulfuric acid for halogenation and sulfonation reactions.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydro-7-phenylphenanthren-1-OL.
Substitution: Bromophenanthrene or phenanthrenesulfonic acids.
Wissenschaftliche Forschungsanwendungen
7-Phenylphenanthren-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the production of dyes, plastics, and other materials
Wirkmechanismus
The mechanism of action of 7-Phenylphenanthren-1-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, which are important in molecular recognition processes .
Vergleich Mit ähnlichen Verbindungen
Phenanthrene: A parent compound with a similar three-ring structure but without the phenyl group.
Phenanthrolines: Nitrogen-containing analogs with significant biological activity
Uniqueness: 7-Phenylphenanthren-1-OL is unique due to the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other phenanthrene derivatives, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
108738-16-5 |
---|---|
Molekularformel |
C20H14O |
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
7-phenylphenanthren-1-ol |
InChI |
InChI=1S/C20H14O/c21-20-8-4-7-18-17-11-9-15(14-5-2-1-3-6-14)13-16(17)10-12-19(18)20/h1-13,21H |
InChI-Schlüssel |
OEUCOGLDPMTZLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C=C3)C(=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.